molecular formula C11H10BrNO2S B15307907 Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate CAS No. 93103-81-2

Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B15307907
CAS No.: 93103-81-2
M. Wt: 300.17 g/mol
InChI Key: AYNARUUSSYTLBG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-amino-4-bromo-1-benzothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 5-amino-4-substituted-1-benzothiophene-2-carboxylates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 5-amino-4-bromo-1-benzothiophene-2-carboxylic acid.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate
  • Ethyl 5-amino-4-chloro-1-benzothiophene-2-carboxylate
  • Ethyl 5-amino-4-bromo-1-benzofuran-2-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups on the benzothiophene ring allows for versatile chemical modifications and potential biological activities.

Properties

CAS No.

93103-81-2

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)9-5-6-8(16-9)4-3-7(13)10(6)12/h3-5H,2,13H2,1H3

InChI Key

AYNARUUSSYTLBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2Br)N

Origin of Product

United States

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